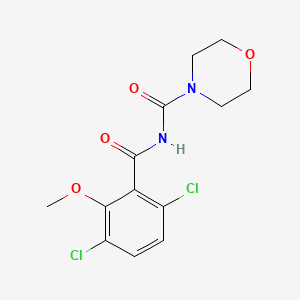
N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as IBC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. IBC belongs to the class of hydrazones and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. In addition, N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the main limitations of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of interest is the development of new derivatives of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide that exhibit improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide in humans.
Métodos De Síntesis
The synthesis of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 4-isopropylbenzaldehyde and 2-phenylcyclopropanecarboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent, and the resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been the subject of several scientific studies due to its potential use in the treatment of various diseases. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14(2)16-10-8-15(9-11-16)13-21-22-20(23)19-12-18(19)17-6-4-3-5-7-17/h3-11,13-14,18-19H,12H2,1-2H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNINAXHSDHXEC-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
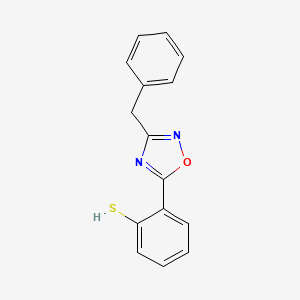
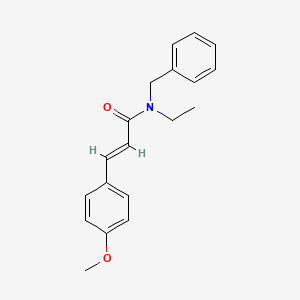
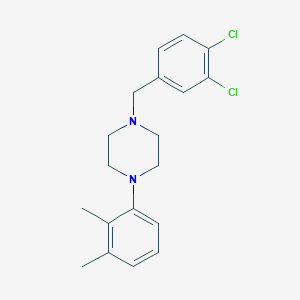
![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
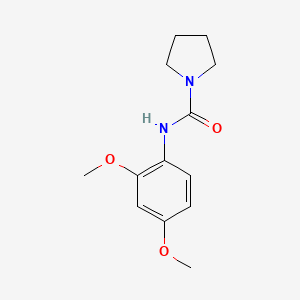
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
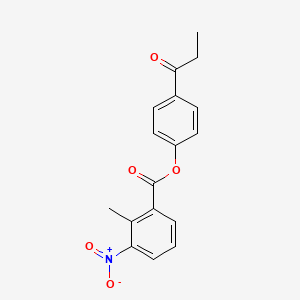
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)

